molecular formula C16H17FN2OS B2409518 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide CAS No. 946250-52-8

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide

Cat. No.: B2409518
CAS No.: 946250-52-8
M. Wt: 304.38
InChI Key: MJHFMFZTCBVQNE-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a cyclopropanecarboxamide moiety. Thiazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Chemical Reactions Analysis

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide moiety, which may confer distinct biological activities and chemical properties.

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide is a synthetic compound with significant potential in pharmaceutical research due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclopropanecarboxamide moiety linked to a thiazole ring and a fluorophenyl group. Its molecular formula is C20H19FN2OSC_{20}H_{19}FN_{2}OS with a molecular weight of 354.4 g/mol. The presence of the thiazole ring is crucial for its biological activity, as this structural component is often associated with various pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The thiazole and fluorophenyl groups are known to modulate enzyme activities, potentially leading to:

  • Inhibition of specific enzymes : This could affect metabolic pathways related to cancer or microbial infections.
  • Receptor interaction : The compound may bind to receptors involved in pain perception or inflammation, suggesting analgesic or anti-inflammatory properties.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities. The following table summarizes the potential activities associated with this compound based on existing studies:

Biological Activity Description
AntimicrobialExhibits activity against various bacterial strains, potentially useful in treating infections.
AnticancerInhibitory effects on cancer cell lines have been observed, indicating potential as an anticancer agent.
Anti-inflammatoryMay reduce inflammation in experimental models, suggesting therapeutic use in inflammatory diseases.
AnalgesicPotential pain-relieving effects noted in preclinical studies.
NeuroprotectivePossible protective effects on neuronal cells, indicating potential for neurodegenerative conditions.

Case Studies and Research Findings

  • Antimicrobial Activity : A study reported that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Anticancer Properties : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Anti-inflammatory Effects : Experimental models of inflammation indicated that the compound reduced pro-inflammatory cytokine levels, supporting its potential use in treating inflammatory disorders .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-10-14(8-9-18-15(20)11-2-3-11)21-16(19-10)12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHFMFZTCBVQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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